Rivaroxaban-d4

Übersicht

Beschreibung

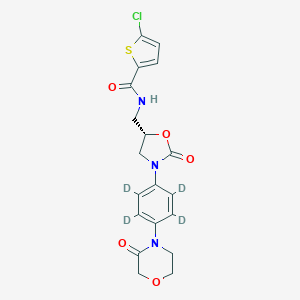

Rivaroxaban-d4 is a deuterated form of rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa. It is primarily used as an internal standard for the quantification of rivaroxaban in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during analysis.

Wissenschaftliche Forschungsanwendungen

Rivaroxaban-d4 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt, darunter:

Chemie: Wird als interner Standard in der analytischen Chemie für die Quantifizierung von Rivaroxaban verwendet.

Biologie: Wird in Studien zum Metabolismus und zur Pharmakokinetik von Rivaroxaban eingesetzt.

Medizin: Wird in der klinischen Forschung zur Überwachung der Rivaroxaban-Spiegel bei Patienten eingesetzt.

Industrie: Wird bei der Entwicklung und Qualitätskontrolle von pharmazeutischen Formulierungen mit Rivaroxaban angewendet.

5. Wirkmechanismus

This compound übt, wie Rivaroxaban, seine Wirkung durch direkte Hemmung von Faktor Xa aus, einem wichtigen Enzym in der Blutgerinnungskaskade . Durch die Hemmung von Faktor Xa verhindert Rivaroxaban die Umwandlung von Prothrombin zu Thrombin, wodurch die Bildung von Blutgerinnseln reduziert wird . Dieser Mechanismus macht es effektiv bei der Vorbeugung und Behandlung von thromboembolischen Erkrankungen.

Ähnliche Verbindungen:

Apixaban: Ein weiterer direkter Faktor Xa-Inhibitor, der als Antikoagulans eingesetzt wird.

Edoxaban: Ein direkter Faktor Xa-Inhibitor mit ähnlichen Anwendungen.

Dabigatran: Ein direkter Thrombin-Inhibitor, der als Antikoagulans eingesetzt wird.

Vergleich: this compound ist einzigartig in seiner Verwendung als interner Standard für analytische Zwecke, was es von anderen Antikoagulanzien unterscheidet. Während Apixaban, Edoxaban und Dabigatran für ähnliche therapeutische Zwecke verwendet werden, bietet die deuterierte Form von this compound Vorteile in Bezug auf die analytische Präzision und Genauigkeit .

Wirkmechanismus

Target of Action

Rivaroxaban-d4, like its parent compound Rivaroxaban, is a potent and selective inhibitor of Factor Xa (FXa), a crucial component of the intrinsic and extrinsic pathways of the blood coagulation cascade . Factor Xa plays a central role in blood coagulation, responsible for converting prothrombin (Factor II) to thrombin (Factor IIa) .

Mode of Action

This compound competitively inhibits free and clot-bound Factor Xa . By blocking the activity of Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots . This action disrupts the coagulation cascade, preventing the formation of blood clots.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade. By inhibiting Factor Xa, this compound disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition prevents the formation of fibrin clots, thereby exerting its anticoagulant effect .

Pharmacokinetics

This compound, like Rivaroxaban, is rapidly absorbed with high oral bioavailability . The pharmacokinetics of Rivaroxaban is well described by an oral one-compartment model . The estimated apparent clearance (CL/F) and volume of distribution (V/F) are influenced by demographic factors such as age, renal function, body weight, and gender . The elimination half-life of Rivaroxaban is 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects .

Result of Action

The primary result of this compound’s action is the prevention of blood clot formation. By inhibiting Factor Xa, this compound prevents the formation of fibrin clots, thereby reducing the risk of thromboembolic events such as deep vein thrombosis (DVT) and pulmonary embolism (PE) . It is also used for stroke prevention in patients with non-valvular atrial fibrillation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of Rivaroxaban is affected by food intake . Additionally, Rivaroxaban’s clearance and volume of distribution can be influenced by factors such as age, renal function, body weight, and gender . Genetic polymorphisms may also influence the pharmacokinetics and pharmacodynamics of Rivaroxaban .

Biochemische Analyse

Biochemical Properties

Rivaroxaban-d4 demonstrates a significant selectivity for Factor Xa, which is over 10,000-fold greater compared to other related serine proteases . Factor Xa is a key enzyme in the coagulation cascade, playing a central role in thrombin formation . This compound, by inhibiting Factor Xa, interferes with the normal clotting process, making it a potent anticoagulant .

Cellular Effects

This compound, like its parent compound rivaroxaban, exerts its effects at the cellular level primarily by inhibiting Factor Xa . This inhibition disrupts the coagulation cascade, reducing thrombin formation and thereby decreasing the likelihood of blood clot formation .

Molecular Mechanism

This compound acts as a direct inhibitor of Factor Xa . It binds directly and reversibly to Factor Xa, inhibiting both free and clot-bound Factor Xa, as well as prothrombinase activity . This inhibition disrupts the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade .

Temporal Effects in Laboratory Settings

The pharmacokinetic profile of rivaroxaban, which this compound is used to quantify, is consistent across a broad range of patient populations . It is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . The elimination of rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects .

Metabolic Pathways

Rivaroxaban, which this compound is used to quantify, undergoes metabolic degradation with approximately one-third of the dose being eliminated as unchanged active drug in the urine . It is a substrate of CYP3A4 and P-glycoprotein .

Transport and Distribution

Rivaroxaban, which this compound is used to quantify, is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . It has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Rivaroxaban-d4 involves the incorporation of deuterium atoms into the rivaroxaban molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the starting materials used.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium gas exchange, purification, and quality control to meet the required standards for analytical use.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rivaroxaban-d4 kann, wie sein nicht deuteriertes Gegenstück, verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch eines Atoms oder einer Gruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Oxiden führen, während Reduktion zu reduzierten Formen der Verbindung führen kann.

Vergleich Mit ähnlichen Verbindungen

Apixaban: Another direct Factor Xa inhibitor used as an anticoagulant.

Edoxaban: A direct Factor Xa inhibitor with similar applications.

Dabigatran: A direct thrombin inhibitor used as an anticoagulant.

Comparison: Rivaroxaban-d4 is unique in its use as an internal standard for analytical purposes, which distinguishes it from other anticoagulants. While apixaban, edoxaban, and dabigatran are used for similar therapeutic purposes, this compound’s deuterated form provides advantages in analytical precision and accuracy .

Eigenschaften

IUPAC Name |

5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-UJCPGTITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649494 | |

| Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132681-38-9 | |

| Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

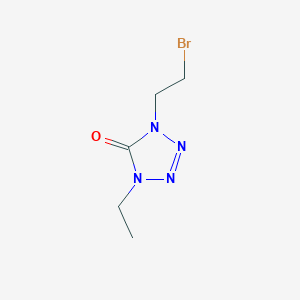

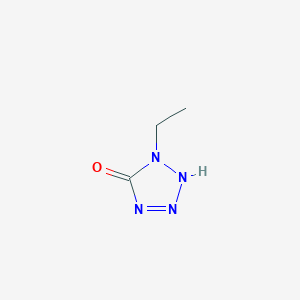

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)

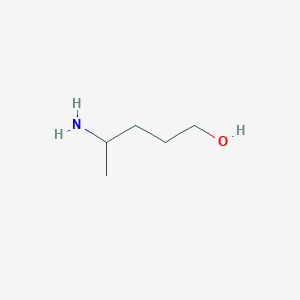

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

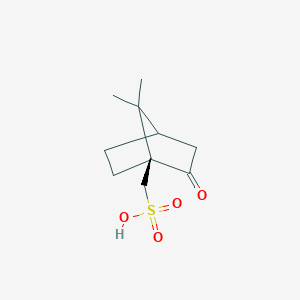

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

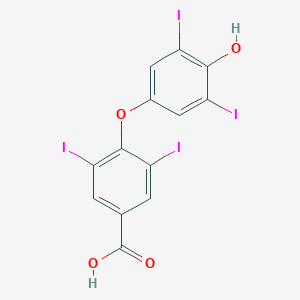

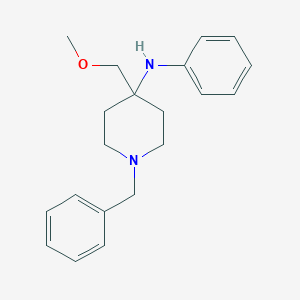

![1-BENZYL-4-[N-(1-PROPANOYL)-N-PHENYLAMINO]-4-METHOXYMETHYLPIPERIDINE](/img/structure/B28855.png)

![(3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)